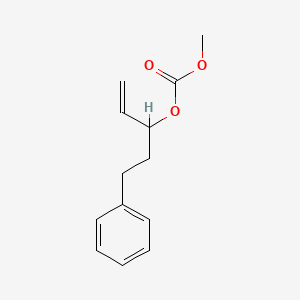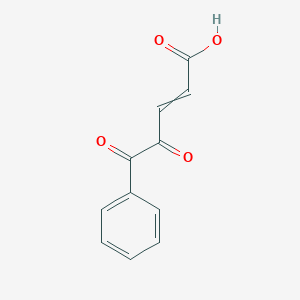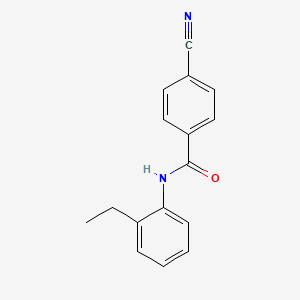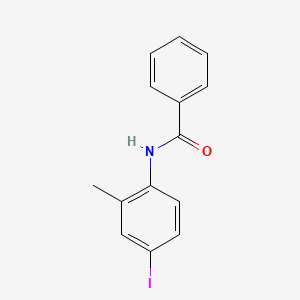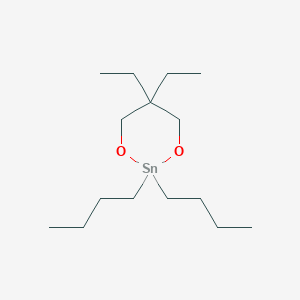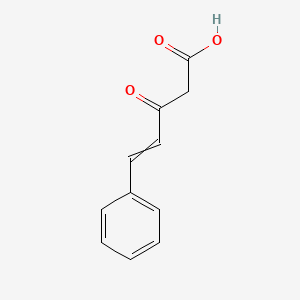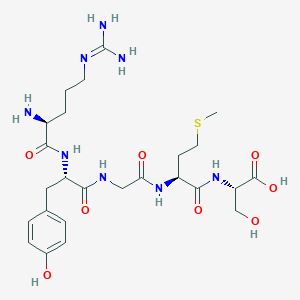
H-Arg-Tyr-Gly-Met-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Arg-Tyr-Gly-Met-Ser-OH is a peptide composed of five amino acids: arginine, tyrosine, glycine, methionine, and serine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Arg-Tyr-Gly-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process involves similar steps as manual SPPS but is automated to handle larger scales and more complex sequences .
化学反应分析
Types of Reactions
Peptides like H-Arg-Tyr-Gly-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Dithiothreitol (DTT) is often used to reduce disulfide bonds.
Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .
科学研究应用
Chemistry
Peptides like H-Arg-Tyr-Gly-Met-Ser-OH are used as building blocks in the synthesis of more complex molecules and as standards in analytical techniques such as HPLC .
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
Industrially, peptides are used in the development of cosmetics , nutraceuticals , and biomaterials .
作用机制
The mechanism by which H-Arg-Tyr-Gly-Met-Ser-OH exerts its effects involves binding to specific receptors or enzymes . This binding can trigger a cascade of biochemical reactions that lead to the desired biological effect. For example, peptides can activate G protein-coupled receptors (GPCRs) , leading to the generation of second messengers and subsequent cellular responses .
相似化合物的比较
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Pro-Arg-Pro-OH: A peptide with different biological activity.
Uniqueness
H-Arg-Tyr-Gly-Met-Ser-OH is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of tyrosine and methionine residues can impart unique oxidative properties and binding affinities .
属性
CAS 编号 |
476610-35-2 |
|---|---|
分子式 |
C25H40N8O8S |
分子量 |
612.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H40N8O8S/c1-42-10-8-17(23(39)33-19(13-34)24(40)41)31-20(36)12-30-22(38)18(11-14-4-6-15(35)7-5-14)32-21(37)16(26)3-2-9-29-25(27)28/h4-7,16-19,34-35H,2-3,8-13,26H2,1H3,(H,30,38)(H,31,36)(H,32,37)(H,33,39)(H,40,41)(H4,27,28,29)/t16-,17-,18-,19-/m0/s1 |
InChI 键 |
IXDQPRYFPIDHFY-VJANTYMQSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
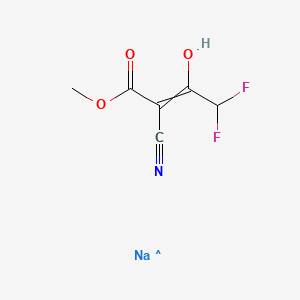
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)
![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)

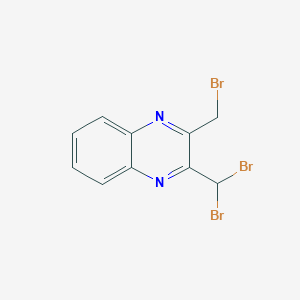
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
